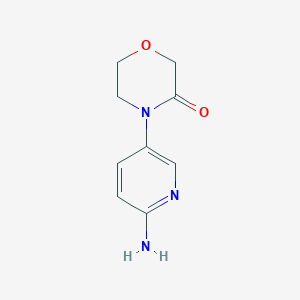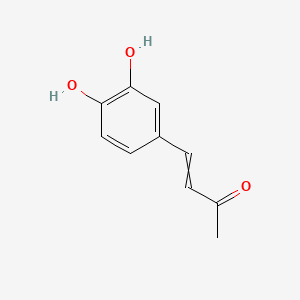
3,4-Dihydroxybenzalacetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxybenzalacetone is a polyphenolic compound with a dihydroxybenzene structure. It is isolated from fungi such as Phellinus obliguus and Phellinus linteus. This compound has garnered attention due to its potent antioxidative properties and its role in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzalacetone can be synthesized through the condensation of 3,4-dihydroxybenzaldehyde with acetone in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring, with reagents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
3,4-Dihydroxybenzalacetone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidative properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of cosmetic products due to its anti-melanogenesis properties
作用机制
3,4-Dihydroxybenzalacetone exerts its effects primarily through its antioxidative activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also inhibits the expression of melanin-related proteins such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2. This inhibition is mediated through the cyclic adenosine monophosphate/protein kinase A, v-akt murine thymoma viral oncogene homolog/glycogen synthase kinase 3 beta, and mitogen-activated protein kinase kinase/extracellular regulated protein kinase signaling pathways .
相似化合物的比较
Caffeic Acid Phenethyl Ester: Both compounds are catechol-containing phenylpropanoid derivatives with antioxidative properties.
Protocatechic Acid: Shares similar antioxidative and anti-inflammatory properties.
Syringic Acid: Another phenolic compound with similar biological activities.
Uniqueness: 3,4-Dihydroxybenzalacetone is unique due to its potent anti-melanogenesis effect, which is not as pronounced in similar compounds. Its ability to regulate multiple signaling pathways also sets it apart from other phenolic compounds .
属性
IUPAC Name |
4-(3,4-dihydroxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZKRGUGKLILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
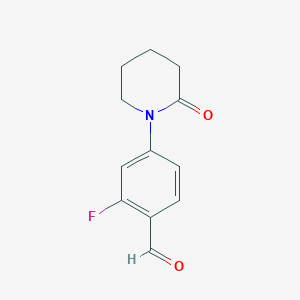
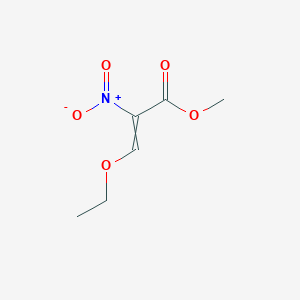
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)
![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)
![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)
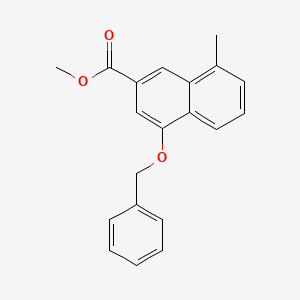
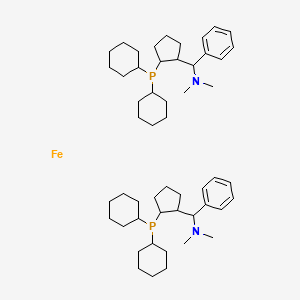
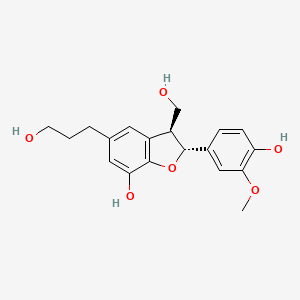
![bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)
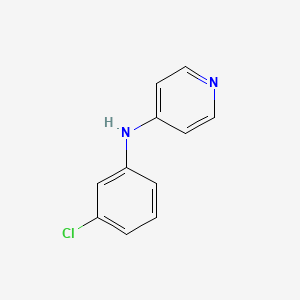
![4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)
